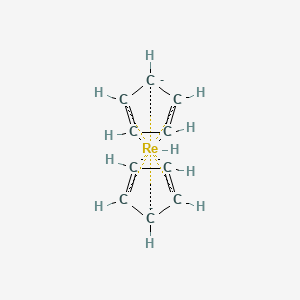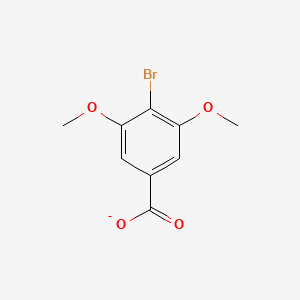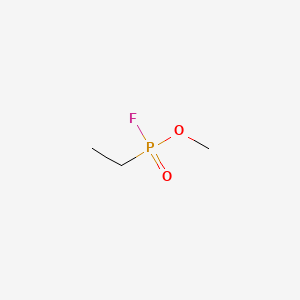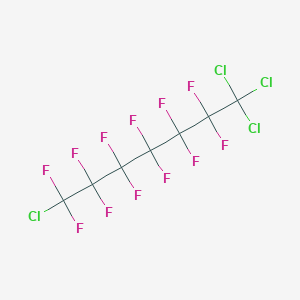
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane is a chemical compound with the molecular formula C₇Cl₄F₁₂ and a molecular weight of 453.868 g/mol . This compound is characterized by its high fluorine and chlorine content, making it a member of the class of perfluorinated compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane typically involves the reaction of tetrachloromethane (carbon tetrachloride) with tetrafluoroethylene . The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. The industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the carbon-fluorine bonds.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common reagents used in these reactions include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology and Medicine: The compound’s stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with various substrates, influencing their chemical properties. The pathways involved include halogen bonding and van der Waals interactions , which contribute to its stability and reactivity.
Comparaison Avec Des Composés Similaires
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane can be compared with other perfluorinated compounds such as:
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
These compounds share similar properties such as high fluorine content and chemical stability. this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and application potential.
Propriétés
Numéro CAS |
1550-21-6 |
|---|---|
Formule moléculaire |
C7Cl4F12 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
1,1,1,7-tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane |
InChI |
InChI=1S/C7Cl4F12/c8-6(9,10)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(11,22)23 |
Clé InChI |
UWNCPGUOJVBEEG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

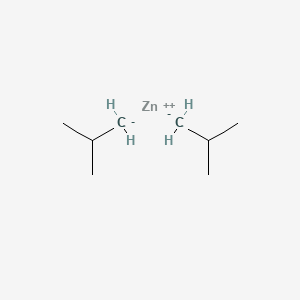
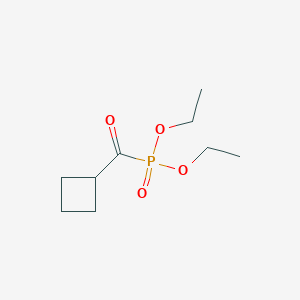
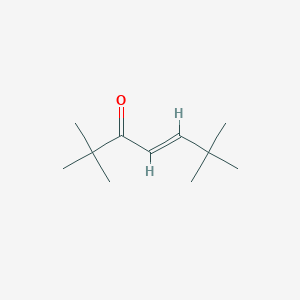

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
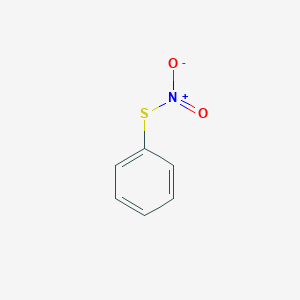
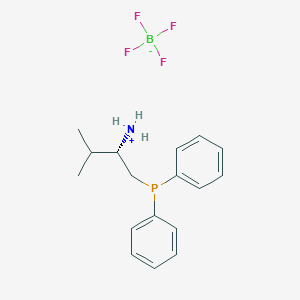
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
